molecular formula C16H17F2NO2S B2811317 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034480-40-3

3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Cat. No.: B2811317
CAS No.: 2034480-40-3
M. Wt: 325.37
InChI Key: UQOQGMGZDSSKNX-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide (CAS 2034480-40-3) is a high-purity chemical compound supplied for research and development purposes. This benzamide derivative features a molecular formula of C16H17F2NO2S and a molecular weight of 325.37 g/mol . Its structure incorporates a thiophene ring and a benzamide core with fluorine substitutions, a scaffold recognized in medicinal chemistry research for its potential in drug discovery . Scientific literature indicates that structurally related N-(thiophen-2-yl)benzamide derivatives have been identified as potent and selective inhibitors of the BRAFV600E kinase, a key therapeutic target in various human cancers, including melanoma . This suggests its potential utility in oncology research, particularly in the study of the MAPK signaling pathway. Researchers can leverage this compound as a valuable building block or intermediate in synthetic chemistry or as a candidate for biological evaluation in developing novel therapeutic agents. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-difluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S/c17-13-4-3-12(10-14(13)18)16(21)19-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11,20H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOQGMGZDSSKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage with the difluoro-substituted benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoro groups and thiophene ring play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural features align with benzamide-based pesticides and bioactive molecules. Key comparisons include:

Compound Name (IUPAC) Key Substituents Functional Group Differences Potential Applications
3,4-Difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide 3,4-difluorobenzamide, thiophene, hydroxyl Hydroxyl enhances H-bonding; thiophene enables π-interactions Agrochemicals, pharmaceuticals (hypothetical)
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) 2,4-difluorophenyl, pyridine, trifluoromethyl Pyridine vs. thiophene; trifluoromethyl increases lipophilicity Herbicide (cellulose biosynthesis inhibitor)
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 2,3-dichlorophenyl, ethoxymethoxy Chlorine vs. fluorine; ethoxymethoxy enhances solubility Plant growth regulator

Key Differences and Implications

Heterocyclic Moieties: Thiophene (target) vs. pyridine (diflufenican) may influence π-stacking interactions. Thiophene’s lower basicity could reduce nonspecific binding .

Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen-bonding networks compared to non-hydroxylated analogs (e.g., diflufenican). This could improve solubility but reduce membrane permeability .

Lipophilicity :
Diflufenican’s trifluoromethyl group increases logP (lipophilicity), favoring herbicidal activity in waxy plant tissues. The target compound’s hydroxyl group may lower logP, balancing solubility and bioavailability .

Research Findings and Hypotheses

  • Computational Modeling : Methods like the Colle-Salvetti correlation-energy formula could model electronic properties, predicting reactivity relative to analogs.
  • Biological Activity : Structural similarities to etobenzanid suggest possible plant-growth modulation, though the thiophene moiety might confer unique target specificity.

Q & A

Q. What are the critical steps in synthesizing 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sequential coupling of the benzamide moiety with the hydroxy-thiophene-pentyl chain. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid group of 3,4-difluorobenzoic acid for nucleophilic attack by the amine group in the pentyl-thiophene intermediate .
  • Hydroxyl group protection : Temporary protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) during synthesis to prevent side reactions .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly affect yield. Catalyst screening (e.g., DMAP for acylation) and stoichiometric ratios (1.2:1 amine:acid) are critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 19F NMR confirm the presence of fluorine atoms and thiophene protons. Aromatic protons in the benzamide ring appear as doublets (δ 7.2–8.1 ppm), while thiophene protons show distinct splitting (δ 6.8–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 382.12) .
  • HPLC-PDA : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients (retention time ~12.5 min) .

Q. What solubility and formulation challenges are associated with this compound, and how can they be addressed?

Answer:

  • Solubility : Limited aqueous solubility due to hydrophobic benzamide and thiophene groups. Use co-solvents like DMSO (10–20% v/v) or cyclodextrin-based formulations .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store lyophilized at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the benzamide ring to improve target binding. Replace thiophene with furan to alter pharmacokinetics .
  • Side-chain optimization : Extend the pentyl chain length to enhance membrane permeability or add polar groups (e.g., -OH) for solubility .
  • Biological assays : Compare IC50 values in enzyme inhibition (e.g., kinases) or cytotoxicity models (e.g., cancer cell lines) to quantify activity changes .

Q. What computational strategies are employed to predict the compound’s binding modes and reactivity?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Focus on hydrogen bonding with fluorine atoms and π-π stacking with thiophene .
  • Quantum chemical calculations : DFT (B3LYP/6-31G*) predicts reaction pathways for derivative synthesis, such as transition-state energies for amide bond formation .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. How can contradictions in biological activity data across studies be systematically resolved?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) from independent studies. For example, discrepancies in IC50 may arise from differences in ATP concentrations in kinase assays .
  • Dose-response validation : Re-test the compound under standardized protocols (e.g., CLSI guidelines) with positive/negative controls .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .

Q. What methodologies are used to evaluate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Plasma stability : Incubate with human plasma (37°C, 1–6 hours) and measure residual compound via LC-MS/MS .
  • Light sensitivity : UV-Vis spectroscopy (200–400 nm) tracks photodegradation; store in amber vials if λmax < 350 nm .

Q. How can in vitro models be optimized to study the compound’s mechanism of action?

Answer:

  • 3D cell cultures : Use spheroids or organoids to mimic tissue-level drug penetration and metabolism .
  • Knockout cell lines : CRISPR-Cas9-generated models (e.g., target gene KO) confirm on-target effects .
  • High-content imaging : Track subcellular localization (e.g., mitochondrial targeting) via fluorescent tagging .

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